Tecalcet
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tecalcet involves several key steps:
Preparation of ®-3-methoxy-alpha-methylbenzylamine: This intermediate is synthesized from 3-methoxyacetophenone via a Leuckart reaction, followed by hydrolysis and resolution using ®-mandelic acid.
Reductive Alkylation: The chiral amine is then subjected to reductive alkylation with 3-(2-chlorophenyl)propionitrile.
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale, with optimizations for yield and purity. The process involves careful control of reaction conditions, such as temperature and pH, to ensure the desired stereochemistry and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Tecalcet undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The reduction of this compound involves the use of reducing agents like sodium borohydride.
Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring, where halogen atoms can be replaced by other substituents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminium hydride are commonly used reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction typically produces the corresponding amine .
Scientific Research Applications
Tecalcet has a wide range of scientific research applications:
Mechanism of Action
Tecalcet exerts its effects by modulating the calcium-sensing receptor (CaSR). It increases the sensitivity of the receptor to extracellular calcium ions, thereby enhancing the receptor’s activation. This modulation leads to a decrease in parathyroid hormone secretion and helps regulate calcium levels in the body .
Molecular Targets and Pathways:
Calcium-Sensing Receptor (CaSR): this compound binds to the CaSR and increases its sensitivity to calcium ions.
Comparison with Similar Compounds
Evocalcet: A newer calcimimetic with similar mechanisms of action but potentially improved pharmacokinetic properties.
Etelcalcetide: A synthetic peptide that acts as an allosteric modulator of the calcium-sensing receptor.
Uniqueness of Tecalcet: this compound is unique in its specific binding affinity and modulation of the calcium-sensing receptor. Its stereoselective synthesis and the resulting chiral purity contribute to its distinct pharmacological profile compared to other calcimimetics .
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-[(1R)-1-(3-methoxyphenyl)ethyl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO/c1-14(16-8-5-10-17(13-16)21-2)20-12-6-9-15-7-3-4-11-18(15)19/h3-5,7-8,10-11,13-14,20H,6,9,12H2,1-2H3/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQUCWXZCKWZBP-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)NCCCC2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)OC)NCCCC2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164084 | |
Record name | Tecalcet | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90164084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148717-54-8 | |
Record name | Tecalcet | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148717-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tecalcet [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148717548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tecalcet | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90164084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TECALCET | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8I16YLE4US | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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